Product packaging for Filbertone(Cat. No.:CAS No. 122440-59-9)

Filbertone

Cat. No.: B1242023
CAS No.: 122440-59-9
M. Wt: 126.2 g/mol
InChI Key: ARJWAURHQDJJAC-KNIZRNDPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Filbertone, chemically identified as (E)-5-methylhept-2-en-4-one, is the principal flavor compound responsible for the characteristic aroma and taste of hazelnuts (Corylus avellana) . This compound is a key analyte in food science, particularly for authenticating olive oil and detecting adulteration with hazelnut oil . In academic and industrial research, this compound is extensively used in the development and study of gourmand fragrances, where it provides an authentic, creamy, and toasted nutty depth to perfumery accords, especially in chocolate, vanilla, and woody compositions . Beyond its applications in flavor and fragrance, recent scientific investigations have revealed promising biological activities, positioning this compound as a valuable compound for metabolic and neurological research. Studies indicate that this compound supplementation can ameliorate high-fat diet-induced adiposity in mice by activating the cAMP signaling pathway, leading to reduced lipid accumulation and improved plasma lipid profiles . Furthermore, emerging research demonstrates that this compound induces Nrf2 activation, which ameliorates neuronal damage by increasing the expression of key neurotrophic factors like BDNF, suggesting a potential neuroprotective role in models of neurodegeneration . Researchers value this compound for its potent bioactivity and its utility in probing metabolic and neuroprotective pathways. Due to its high potency, it is recommended that this compound is used with precision in minute quantities, often requiring significant dilution for experimental applications . This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1242023 Filbertone CAS No. 122440-59-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122440-59-9

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

(E,5S)-5-methylhept-2-en-4-one

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m0/s1

InChI Key

ARJWAURHQDJJAC-KNIZRNDPSA-N

SMILES

CCC(C)C(=O)C=CC

Isomeric SMILES

CC[C@H](C)C(=O)/C=C/C

Canonical SMILES

CCC(C)C(=O)C=CC

Synonyms

(E)-5-methylhept-2-en-4-one
5-methylhept-2-en-4-one
filbertone

Origin of Product

United States

Natural Occurrence and Distribution Patterns of Filbertone

Primary Botanical Sources

Filbertone is principally recognized as the main flavor component of hazelnuts, which are the fruit of trees belonging to the genus Corylus. The most common species associated with this compound are Corylus avellana, known as the European or common hazel, and Corylus maxima, the filbert or giant hazel. wikipedia.orgbris.ac.ukwikipedia.orgbritannica.commissouribotanicalgarden.org This compound is responsible for the characteristic nutty and fruity aroma associated with hazelnuts and their derived products. researchgate.net While this compound is a key odorant, it is part of a complex mixture of volatile compounds that create the full aroma profile of hazelnuts. bris.ac.uk

The concentration and chiral composition of this compound exhibit significant variability depending on the hazelnut's genetic makeup (cultivar) and the environmental conditions of its growing location (geographical origin). frontiersin.orgnih.gov Studies have shown that both the cultivar and the harvest region play a major role in the distribution patterns of volatile compounds, including this compound. nih.gov

Research comparing hazelnuts of the same cultivar grown in different countries has revealed distinct chemical fingerprints. For instance, 'Tonda Gentile Trilobata' hazelnuts harvested in their native Italy show a different volatile profile compared to the same cultivar grown in Georgia, suggesting that pedoclimatic (soil and climate) conditions influence the expression of these compounds. frontiersin.org Specifically, hazelnuts from Italy have been found to contain higher quantities of both this compound enantiomers compared to those from Georgia. frontiersin.org This variability is not limited to this compound; a study on Turkish cultivars ('Çakıldak', 'Palaz', and 'Tombul') across different regions (Giresun, Ordu, and Samsun) also showed that geographical differences affect nut traits, bioactive compounds, and fatty acid composition. mdpi.com

Different cultivars, such as 'Tonda Gentile Romana', 'Tonda Gentile Trilobata', and 'Anakliuri', have been shown to have distinct profiles of chiral compounds, with this compound's enantiomeric composition being a key differentiator for origin authentication. frontiersin.orgnih.gov

Table 1: Influence of Geographical Origin on this compound Enantiomers
Geographical OriginObserved this compound CharacteristicReference
ItalyHigher amounts of both (R)- and (S)-filbertone compared to Georgian samples. Marked increase in (R)-filbertone upon roasting. frontiersin.org
GeorgiaLower amounts of both this compound enantiomers compared to Italian samples. frontiersin.org

Influence of Post-Harvest Processing and Thermal Treatments

Post-harvest treatments, especially thermal processes like roasting, have a profound impact on the chemical profile of hazelnuts, significantly altering the concentration and stereochemistry of this compound. nih.gov

Roasting is a critical step in hazelnut processing that enhances color, texture, and flavor by generating a variety of volatile compounds through thermal reactions. researchgate.netnih.gov The concentration of this compound increases dramatically during this process. researchgate.net Research indicates that the absolute amount of this compound can increase by approximately 10-fold in roasted hazelnuts compared to raw ones. nih.gov Analysis of hazelnut oils also confirms that samples obtained from roasted hazelnuts generally contain significantly higher amounts of this compound than those from unroasted nuts. semanticscholar.orgacs.org This increase is attributed to thermal reactions involving precursors present in the raw nuts. nih.gov

Table 2: Effect of Roasting on this compound Concentration
Processing StateRelative this compound ConcentrationReference
Raw HazelnutsBase Level nih.gov
Roasted Hazelnuts~10-fold increase nih.gov

This compound exists as two mirror-image isomers, or enantiomers: (R)-filbertone and (S)-filbertone. In its natural state in raw hazelnuts, there is typically a slight to medium excess of the (S)-enantiomer. bris.ac.ukfrontiersin.orgnih.gov However, thermal processing significantly alters the ratio between these two enantiomers. frontiersin.orgnih.gov

During roasting, the amounts of both (R)- and (S)-filbertone increase. nih.gov The increase is notably more pronounced for the (R)-enantiomer, which results in a lower enantiomeric excess for the (S)-form in the roasted product. frontiersin.orgnih.gov This change is significant because the two enantiomers have different sensory properties; the (R)-enantiomer is associated with more pleasant hazelnut, woody, and chocolate flavor notes. bris.ac.ukfrontiersin.org The racemization is believed to occur not from the pure compound at high temperatures, but from a yet-unknown precursor in the hazelnut that forms racemic this compound through a non-stereoselective mechanism during heating. nih.gov

The measured ratio of this compound enantiomers can also be influenced by the analytical methods used for extraction and analysis. frontiersin.orgnih.gov It has been noted that milder extraction conditions can result in a greater enantiomeric excess in the extracted this compound. bris.ac.ukbris.ac.uk Furthermore, different technological processing methods can affect the final enantiomeric ratio. frontiersin.orgnih.gov For example, the cold pressing process used for hazelnut oil production does not appear to affect the enantiomeric ratio of this compound. csic.es This highlights that the variability in the enantiomeric composition is an inherent property of the natural compound, which is then further modified by specific processing technologies. frontiersin.orgacs.org

Detection in Other Food Systems and Fermentation Processes

While this compound is unequivocally the principal flavor compound in hazelnuts, its natural presence in other food systems is not widely documented in scientific literature. Its primary association remains with raw and, most notably, roasted hazelnuts and their derived products. However, due to its potent and desirable nutty aroma, synthetic this compound is utilized as a flavoring agent in a variety of food products.

The roasting process significantly impacts the concentration of this compound. In raw hazelnuts, this compound is present at low levels. However, during roasting, its concentration increases substantially. For instance, studies have shown that the this compound content can increase from approximately 1.4 µg/kg in raw hazelnuts to as high as 1150 µg/kg after roasting at 180°C for 15 minutes agriculturejournals.cz. This dramatic increase is a result of thermal degradation of precursors present in the raw nuts.

The presence of this compound in hazelnut oil has led to its use as a chemical marker to detect the adulteration of more expensive oils, such as olive oil, with cheaper hazelnut oil wikipedia.org. Analytical methods, including gas chromatography-mass spectrometry (GC-MS), can detect even trace amounts of this compound, signaling the presence of hazelnut oil.

In the broader food industry, this compound is added to impart a hazelnut-like flavor to a range of products. While this indicates its presence in these foods, it is as an additive rather than a naturally occurring compound.

Currently, there is a notable lack of scientific research detailing the natural occurrence or formation of this compound in fermentation processes. The existing body of literature primarily focuses on its biosynthesis within the hazelnut plant and its development during thermal processing. No significant findings link the microbial activity inherent in fermentation to the production of this compound. Therefore, its role and detection in fermented foods remain an area with limited to no available data.

Table 1: Reported this compound Content in Various Food Matrices

Food MatrixThis compound ContentNotes
Raw Hazelnuts<10 µg/kgNaturally occurring at low levels.
Roasted Hazelnuts660 - 1150 µg/kgContent increases significantly with roasting time and temperature.
Hazelnut Oil (from unroasted nuts)<10 µg/kgReflects the low concentration in raw nuts.
Hazelnut Oil (from roasted nuts)315 µg/kgHigher concentration due to extraction from roasted nuts.
Hazelnut Paste304 - 584 µg/kgVaries depending on the processing and roasting of the hazelnuts used.
Hazelnut Spreads4 - >45 µg/kgUsed as a marker for hazelnut content; higher content indicates a higher percentage of hazelnuts.

Biosynthetic Pathways and Precursor Investigations

Endogenous Formation Mechanisms in Biological Systems

The natural occurrence of filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, in hazelnuts (Corylus avellana) is the result of complex biochemical processes. The formation is not fully elucidated, but evidence points towards the degradation of polyunsaturated fatty acids as the primary endogenous pathway.

The leading hypothesis for the endogenous formation of this compound centers on the lipid peroxidation of polyunsaturated fatty acids (PUFAs). This process involves a free-radical chain reaction that degrades lipids, leading to a variety of volatile and non-volatile products nih.govmdpi.comresearchgate.net.

Initiation: Pro-oxidants, such as reactive oxygen species (ROS), abstract a hydrogen atom from a PUFA molecule (like linoleic acid), forming a carbon-centered lipid radical nih.govmdpi.com.

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from a neighboring PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction nih.govmdpi.com.

Termination: The chain reaction ceases when radicals react with each other or with an antioxidant to form non-radical products mdpi.com.

During this cascade, the unstable lipid hydroperoxides break down into smaller, more volatile compounds, including aldehydes and ketones, which contribute to the aroma profile of foods. It is through this degradation pathway that this compound is believed to be formed. While the precise enzymatic or spontaneous steps leading from a specific hydroperoxide to this compound are a subject of ongoing research, similar pathways have been proposed for other lipid-derived signaling molecules and flavor compounds nih.gov. For instance, the biosynthesis of the insect pheromone (7Z,10Z)-7,10-hexadecadienal has been shown to originate from linoleic acid via chain-shortening and functional group transformation, lending support to the plausibility of a similar mechanism for this compound nih.govresearchgate.net.

The primary precursor for this compound biosynthesis in hazelnuts is believed to be linoleic acid (C18:2), an omega-6 fatty acid abundant in hazelnut oil. The structure of linoleic acid, with its multiple double bonds, makes it particularly susceptible to the oxidative degradation reactions described above researchgate.net.

The pathway involves the formation of key intermediate metabolites, primarily lipid hydroperoxides. The subsequent cleavage and rearrangement of these hydroperoxides yield the characteristic eight-carbon backbone structure of this compound.

Precursor/MetaboliteChemical FormulaRole in Pathway
Linoleic AcidC18H32O2Primary polyunsaturated fatty acid precursor susceptible to oxidation nih.govresearchgate.net.
Lipid Hydroperoxides (LOOH)VariableKey unstable intermediates formed during the propagation phase of lipid peroxidation nih.govmdpi.com.
Lipid Peroxyl Radicals (LOO•)VariableReactive species that propagate the chain reaction by abstracting hydrogen from other lipids mdpi.com.

Enzymatic Biocatalysis in this compound Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, either individually or in multi-step cascades, allows for the production of complex molecules like this compound under mild conditions rug.nlmdpi.com. While a specific multi-enzyme cascade for the industrial production of this compound is not widely documented in literature, the principles of biocatalysis and the functions of specific enzymes can be applied to construct a theoretical pathway from common amino acid substrates.

A multi-enzyme cascade involves combining several enzymatic reactions in a single pot, where the product of one enzyme becomes the substrate for the next rug.nlsciepublish.com. This approach eliminates the need for isolating intermediates, which can reduce waste, save time, and shift unfavorable reaction equilibria towards the desired product rug.nlmdpi.com. Such cascades can be designed to run concurrently, with all components present from the start, or sequentially, where enzymes and reagents are added in a stepwise manner rug.nl. These systems are foundational to biotechnology, enabling the synthesis of complex compounds from simple, readily available precursors mdpi.com.

The enzymes specified provide key functionalities for the manipulation of amino acid precursors.

D-amino acid oxidase (DAAO): This FAD-dependent flavoenzyme catalyzes the stereospecific oxidative deamination of D-amino acids. The reaction converts a D-amino acid into its corresponding α-imino acid, which then hydrolyzes non-enzymatically in water to form an α-keto acid and ammonia nih.govfrontiersin.org. DAAO is crucial for processes requiring the degradation of D-amino acids or the production of α-keto acids from a chiral D-amino acid starting material nih.govnih.gov.

Threonine deaminase (TD): Also known as threonine ammonia-lyase, this pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-threonine into α-ketobutyrate and ammonia nih.govwikipedia.org. This reaction is the first committed step in the biosynthetic pathway of L-isoleucine in bacteria and plants wikipedia.orgmdpi.com. The enzyme is typically subject to feedback inhibition by isoleucine, which regulates the metabolic pathway nih.govnih.gov.

Transketolase: This enzyme is a key component of the pentose phosphate pathway. It catalyzes the transfer of a two-carbon unit (a glycoaldehyde group) from a ketose donor to an aldose acceptor. This function is vital for the synthesis and degradation of sugars and for producing precursors for other biosynthetic pathways, such as aromatic amino acids and nucleotides.

Amino acids serve as versatile and chiral starting materials in biocatalytic synthesis.

L-Threonine: As the natural substrate for threonine deaminase, L-Threonine is the starting point for generating α-ketobutyrate wikipedia.org. This α-keto acid is a crucial building block in the biosynthesis of L-isoleucine nih.gov. In a theoretical cascade for this compound, α-ketobutyrate could serve as a precursor for constructing part of the carbon backbone.

D-Isoleucine: This D-amino acid can serve as a substrate for D-amino acid oxidase (DAAO). The action of DAAO would convert D-Isoleucine into its corresponding α-keto acid, α-keto-β-methylvalerate, plus ammonia nih.govfrontiersin.org. This provides a specific chiral keto acid that could be further modified by other enzymes in a synthetic cascade.

The strategic use of these enzymes on specific amino acid substrates allows for the creation of valuable chiral intermediates, which are foundational for synthesizing more complex target molecules.

EnzymeSubstratePrimary ProductCatalytic Function
D-amino acid oxidase (DAAO)D-Isoleucineα-keto-β-methylvalerateCatalyzes stereospecific oxidative deamination of D-amino acids nih.govfrontiersin.org.
Threonine deaminase (TD)L-Threonineα-ketobutyrateCatalyzes the conversion of L-threonine to α-ketobutyrate and ammonia nih.govwikipedia.org.
TransketolaseKetose sugars (e.g., Xylulose 5-phosphate)Various sugar phosphatesTransfers a two-carbon fragment from a ketose to an aldose.

Non-Stereoselective Formation Mechanisms During Thermal Processes

The characteristic hazelnut aroma, largely attributed to this compound, is significantly enhanced during thermal processing, such as roasting. While this compound exists in raw hazelnuts with a natural excess of the (S)-enantiomer, the roasting process leads to a notable increase in the concentration of both (S)- and (R)-filbertone. This increase is accompanied by a significant shift in the enantiomeric ratio, indicating the operation of non-stereoselective formation pathways.

Research has demonstrated that the enantiomeric excess of this compound is higher when extracted from raw hazelnuts under mild conditions. bris.ac.uk However, upon thermal treatment, there is a marked decrease in the enantiomeric excess of the (S)-form, suggesting the formation of a racemic or near-racemic mixture of this compound from one or more precursors. nih.govfrontiersin.org This phenomenon is not a result of the racemization of existing (S)-filbertone, as studies have shown that heating the pure standard compound does not lead to a change in its stereochemistry. frontiersin.org This points to the existence of a currently unidentified precursor in hazelnuts that, upon heating, generates both enantiomers of this compound through a non-stereoselective mechanism. frontiersin.org

The precise precursors and the exact chemical pathways for this non-stereoselective thermal formation of this compound are still subjects of ongoing investigation. However, it is widely accepted that the degradation of lipids and the Maillard reaction are the two primary chemical routes responsible for the generation of flavor compounds during the roasting of nuts.

Precursor Investigations and Proposed Pathways

While the definitive precursor remains unknown, scientific evidence suggests that it is likely derived from the rich lipid content of hazelnuts, particularly from the thermal degradation of unsaturated fatty acids like oleic acid and linoleic acid, which are abundant in hazelnut oil. The thermal oxidation of these fatty acids leads to the formation of hydroperoxides, which are unstable and can decompose into a variety of smaller, volatile molecules, including aldehydes and ketones. It is hypothesized that a specific degradation product of these fatty acids serves as the precursor to this compound.

Another significant pathway for flavor development during roasting is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. This reaction is responsible for the browning and the development of a wide array of aroma compounds in cooked foods. It is plausible that intermediates of the Maillard reaction could also contribute to the formation of this compound or its immediate precursors.

Impact of Roasting on this compound's Enantiomeric Composition

Detailed analysis of the enantiomeric composition of this compound in raw and roasted hazelnuts provides clear evidence for the non-stereoselective formation pathway. In raw hazelnuts, the (S)-enantiomer is predominant. However, after roasting, the amount of both enantiomers increases, with a more substantial increase in the (R)-enantiomer, thus lowering the enantiomeric excess of the (S)-form. nih.gov

The following table presents data on the percentage enantiomeric composition of (S)-filbertone in various hazelnut samples before and after roasting, illustrating the impact of thermal processing.

Hazelnut SampleProcessing StatePercentage Enantiomeric Composition of (S)-Filbertone (%)
Tonda Gentile Trilobata (Italy)Raw~90-95
Tonda Gentile Trilobata (Italy)Roasted~70-80
Tonda Gentile Romana (Italy)Raw~85-95
Tonda Gentile Romana (Italy)Roasted~65-75
Anakliuri (Georgia)Raw~83-93
Anakliuri (Georgia)Roasted~75-85

Data adapted from a study on the chiral recognition of informative components in the volatilome of high-quality hazelnuts. researchgate.net

This shift towards a more racemic mixture upon roasting is a key finding in understanding the chemistry of hazelnut flavor formation and underscores the role of non-stereoselective thermal reactions.

Chemical Synthesis Methodologies and Advances

Historical Development of Synthetic Routes

The first laboratory synthesis of (+)-(E,5S)-filbertone was a significant milestone that confirmed its absolute configuration. This seminal route began with the chiral precursor (S)-(-)-2-methylbutan-1-ol. The synthesis involved a four-step sequence:

Oxidation: The starting alcohol was oxidized to its corresponding aldehyde.

Chain Elongation: The aldehyde underwent a nucleophilic attack by propynyl (B12738560) lithium, which extended the carbon chain and created a secondary alcohol, resulting in a mixture of diastereomeric isomers, (4R,5S)-5-methylhept-2-yn-4-ol and (4S,5S)-5-methylhept-2-yn-4-ol.

Stereospecific Reduction: The alkyne triple bond was stereospecifically reduced to a trans (E) double bond using lithium aluminum hydride (LiAlH₄).

Final Oxidation: The resulting allylic alcohol was oxidized with manganese dioxide (MnO₂) to yield the target molecule, (E,5S)-5-methylhept-2-en-4-one. bris.ac.ukbris.ac.uk

Following this initial work, alternative routes were explored to improve efficiency and avoid certain reagents. One such route also started with oxidation but used pyridinium (B92312) chlorochromate (PCC) as the oxidant. bris.ac.ukbris.ac.uk The carbon chain was extended via a different method involving coupling with allyl bromide. The resulting alcohol was then oxidized again with PCC to produce (5S)-5-methylhept-1-en-4-one, which was subsequently isomerized to the final α,β-unsaturated ketone using p-toluenesulfonic acid. bris.ac.uk Further modifications focused on the oxidation step, employing a catalytic amount of 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) with sodium hypochlorite (NaOCl) as the stoichiometric oxidant, alongside improved work-up procedures to enhance yields. bris.ac.uk

Enantioselective Synthesis Strategies

The demand for enantiomerically pure filbertone, driven by the distinct sensory characteristics of each isomer, has spurred the development of sophisticated enantioselective synthesis strategies. bris.ac.uk These methods aim to produce a specific enantiomer, typically the naturally predominant (S)-isomer, in high purity.

A prominent strategy for asymmetric synthesis is the use of the "chiral pool," which utilizes readily available, inexpensive, and enantiopure natural products as starting materials. nih.govresearchgate.net A modern chemoenzymatic route to enantioenriched (S)-filbertone exemplifies this approach, starting from natural (S)-2-methylbutanoic acid. mdpi.com

This approach relies on transferring the stereochemistry of a chiral starting material to the final product through a sequence of stereocontrolled reactions. The historical synthesis of this compound is a classic example, starting from commercially available (S)-(-)-2-methylbutan-1-ol. bris.ac.ukresearchgate.net

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create processes that are more sustainable, safer, and environmentally benign. The chemoenzymatic synthesis of (S)-filbertone is a prime example of a greener alternative to traditional methods. mdpi.comresearchgate.net This route aligns with several green chemistry principles:

Use of Renewable Feedstocks: It starts with (S)-2-methylbutanoic acid, a natural substrate. mdpi.com

Catalysis: It employs an immobilized enzyme (Novozym 435) as a biocatalyst, which is superior to stoichiometric reagents. researchgate.net

Less Hazardous Chemical Syntheses: The four-step aldol-based sequence avoids the use of highly reactive and often toxic reagents common in other syntheses, such as strong bases or heavy-metal oxidants. mdpi.comresearchgate.netresearchgate.net

Safer Solvents and Auxiliaries: The process utilizes innocuous reaction conditions, such as a phosphate buffer for the enzymatic step, and does not require anhydrous (water-free) conditions. mdpi.comresearchgate.net

Prevention of Waste: Purification is achieved through simple vacuum distillation, minimizing the need for chromatography and the associated solvent waste. mdpi.comresearchgate.net

This scalable methodology represents a significant advance over earlier routes that relied on stoichiometric heavy-metal oxidants like PCC or MnO₂, which generate hazardous waste. bris.ac.ukresearchgate.net

Challenges and Improvements in Synthetic Yield and Purity

Another area of improvement has been the move away from hazardous and wasteful reagents. The replacement of stoichiometric oxidants like chromium-based reagents with catalytic systems, such as the TEMPO-catalyzed oxidation, or the adoption of biocatalysis represents a major step forward in terms of safety, scalability, and sustainability. bris.ac.ukresearchgate.net The simplification of purification methods, shifting from chromatography to distillation, also enhances the scalability and economic viability of the synthesis. mdpi.com

Comparison of Selected this compound Synthetic Routes
Route Type Starting Material Key Features Overall Yield
Historical Enantioselective(S)-(-)-2-methylbutan-1-olMulti-step; uses LiAlH₄ and MnO₂Not specified in sources
Improved Chiral-Pool(-)-2(S)-methylbutan-1-olFour-step synthesis42%
Chiral-Pool Chemoenzymatic(S)-2-methylbutanoic acidUses Novozym 435 enzyme; aldol-based sequence; green methodology39% (with 73% ee)
Racemic2-bromobutane & crotonaldehydeGrignard-based approach; non-stereoselectiveNot specified in sources

Industrial Relevance of Controlled Stereoselective Synthesis

The industrial significance of this compound in the flavor and fragrance industries is intrinsically linked to the stereochemistry of the molecule. researchgate.netmdpi.com The controlled stereoselective synthesis of this compound is paramount because its different stereoisomers possess distinct sensory properties, including unique aroma profiles and varying odor thresholds. frontiersin.orgbris.ac.uk This differentiation is critical for manufacturers aiming to create specific and consistent sensory experiences in food products, beverages, and perfumes. mdpi.comsymrise.com

A primary driver for the industrial focus on stereoselective synthesis is the significant difference in the organoleptic properties of this compound's enantiomers. Research has demonstrated that the four possible stereoisomers each have a unique olfactory profile. frontiersin.org For instance, the naturally dominant (+)-(5S)-(E)-isomer is characterized by hazelnut, fatty, metallic, and balsamic notes. frontiersin.org In contrast, the (-)-(5R)-(E)-enantiomer is described as having more pleasant hazelnut and woody odors with a soft, butter, and chocolate flavor impact. frontiersin.org The ability to selectively synthesize the desired isomer allows flavorists and perfumers to craft precise aroma profiles tailored to specific applications, whether it's a more authentic roasted hazelnut note or a softer, sweeter, confectionary profile.

Furthermore, the odor threshold—the lowest concentration at which a compound can be detected—varies dramatically between the stereoisomers. The (S)-(E)-filbertone isomer has an odor threshold that is estimated to be ten times lower than that of its (R)-(E)-enantiomer. frontiersin.orgbris.ac.uk From an industrial perspective, this is a crucial factor. A lower odor threshold means that a significantly smaller quantity of the active compound is required to achieve the desired sensory impact. The synthesis of the more potent (S)-enantiomer can, therefore, lead to substantial cost savings in production and formulation, as it increases the potency of the flavor or fragrance ingredient.

Controlled synthesis also offers a significant advantage over natural extraction in terms of quality control and consistency. The enantiomeric composition of this compound extracted from natural hazelnuts can vary, with the enantiomeric excess (ee) of the (S)-isomer ranging from 54% to 73% depending on the nuts' geographical origin. mdpi.com This natural variability can lead to inconsistent flavor profiles in the final product. Stereoselective industrial synthesis circumvents this issue by allowing for the production of this compound with a defined and reproducible enantiomeric purity. This ensures a standardized product, which is a critical requirement for global food and fragrance brands.

Sensory Profile of this compound Stereoisomers

The following table details the distinct aroma and flavor characteristics associated with the different stereoisomers of this compound, based on sensory evaluation studies.

StereoisomerAroma/Flavor ProfileRelative Odor Threshold
(+)-(5S)-(E)-filbertoneHazelnut, fatty, metallic, balsamic notes; stronger metallic, fatty impact. frontiersin.org10-fold lower than (R)-(E)-enantiomer. frontiersin.orgbris.ac.uk
(-)-(5R)-(E)-filbertoneHazelnut and woody odors; weaker soft, butter, chocolate impact. frontiersin.orgHigher than (S)-(E)-enantiomer. frontiersin.orgbris.ac.uk
(+)-(5S)-(Z)-filbertoneHazelnut, woody, fatty, metallic notes. frontiersin.org3-fold higher than (S)-(E)-enantiomer. frontiersin.org
(-)-(5R)-(Z)-filbertoneHazelnut and woody odors. frontiersin.orgData not specified.

Advanced Analytical and Stereochemical Characterization Techniques

Chromatographic Methodologies for Isolation and Quantification

Chromatography is the cornerstone for the analytical characterization of Filbertone, enabling its separation from complex sample matrices and the quantification of its isomers.

Gas chromatography (GC) is a principal technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometry (MS) detector (GC-MS), it provides a powerful tool for both separation and definitive identification. youtube.comnih.gov Capillary gas chromatography, utilizing specialized columns, is effective for separating the enantiomers of this compound. acs.orgsemanticscholar.org For enhanced separation and analysis in complex samples, multidimensional gas chromatography (MDGC) has been employed. acs.org This technique involves the use of two or more columns with different separation characteristics to resolve compounds that may co-elute on a single column. acs.org In GC-MS analysis, the mass spectrometer fragments the eluting compounds into characteristic ions, allowing for their identification by comparing the resulting mass spectra to spectral libraries. youtube.comnih.gov For quantitative analysis, selected ion monitoring (SIM) mode can be used to increase sensitivity and selectivity by monitoring only specific ions characteristic of this compound. acs.org

Table 1: GC and GC-MS Applications in this compound Analysis

TechniqueApplicationKey Findings
Capillary GCSeparation of this compound enantiomers.Enables the determination of the enantiomeric distribution in various samples. acs.orgsemanticscholar.org
GC-MSIdentification and quantification of this compound.Provides definitive identification through mass spectral data and allows for sensitive quantification. acs.orgnih.gov
Multidimensional GC (MDGC)Enhanced separation in complex matrices.Improves the resolution of this compound from interfering compounds in samples like hazelnuts. acs.org
GC-MS (SIM Mode)High-sensitivity quantification.Allows for the detection and quantification of trace levels of this compound. acs.org

While GC is the primary method for this compound analysis due to its volatility, High-Performance Liquid Chromatography (HPLC) serves important roles in sample preparation and purification. csic.esresearchgate.net HPLC can be used as a pre-separation technique to isolate a fraction containing this compound from a complex mixture before GC analysis. csic.es This pre-purification step helps to reduce matrix effects and improve the accuracy of subsequent GC analysis. Furthermore, preparative-scale HPLC has been utilized to isolate pure enantiomers of this compound for sensory evaluation and as analytical standards. semanticscholar.org An off-line coupling of HPLC with proton nuclear magnetic resonance (1H NMR) spectroscopy has also been developed for the structural confirmation of this compound in hazelnut oil. researchgate.net

Sample Preparation and Enrichment Techniques

Effective sample preparation is critical to concentrate this compound and remove interfering substances prior to chromatographic analysis.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile compounds, including this compound. acs.orgsigmaaldrich.combuffalostate.edu SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. sigmaaldrich.com The fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), and analytes partition from the sample matrix onto the fiber coating. sigmaaldrich.com The fiber is then transferred to the GC injector, where the trapped analytes are thermally desorbed for analysis. sigmaaldrich.com The efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature, which must be optimized for a given analyte and matrix. acs.org

Table 2: Optimization of SPME Parameters for this compound Analysis

ParameterDescriptionImpact on Extraction Efficiency
Fiber CoatingThe type of polymer on the fiber determines its affinity for the analyte.Different coatings have varying selectivities for this compound.
Extraction TimeThe duration the fiber is exposed to the sample.Longer times generally lead to higher analyte recovery until equilibrium is reached. acs.org
Exposure TemperatureThe temperature at which the sample is heated during headspace extraction.Higher temperatures increase the vapor pressure of this compound, enhancing its transfer to the headspace and subsequent adsorption onto the fiber. acs.org
Sample VolumeThe amount of sample used for extraction.Can influence the concentration of this compound in the headspace. acs.org

Headspace-Programmed Temperature Vaporization (HS-PTV) is another advanced sample introduction technique that minimizes sample handling and enhances sensitivity for the analysis of volatile compounds like this compound in complex matrices. nih.gov This method involves heating the sample in a sealed vial to generate a vapor phase (headspace) containing the volatile analytes. nih.gov A portion of this headspace is then injected into a programmable temperature vaporizer (PTV) inlet of the GC. The PTV is initially kept at a low temperature to trap the analytes, often on a packed liner, while more volatile matrix components can be vented away. nih.gov Subsequently, the PTV is rapidly heated to transfer the focused band of analytes onto the GC column. nih.gov This technique reduces the need for prior extraction or preconcentration steps, thereby simplifying the analytical workflow and reducing analysis time. nih.gov The limits of detection and quantification for this compound using HS-PTV-GC-MS can be as low as the microgram-per-liter level. nih.gov

Enantiomeric Composition Analysis

The determination of the enantiomeric composition of this compound is crucial as the two enantiomers can exhibit different sensory properties and their ratio can provide information about the origin and processing of a product. semanticscholar.orgfrontiersin.org Enantioselective gas chromatography is the method of choice for this analysis. acs.orgsemanticscholar.orgacs.org This is achieved by using a chiral stationary phase (CSP) in the GC column. These CSPs are typically based on modified cyclodextrins, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, which can form transient diastereomeric complexes with the this compound enantiomers, leading to their separation. semanticscholar.org

Research has shown that the enantiomeric excess of this compound in hazelnuts can be influenced by the extraction conditions, with milder conditions yielding a higher enantiomeric excess. acs.org In raw hazelnuts, the (S)-enantiomer is typically found in higher abundance. frontiersin.org The roasting process can affect the enantiomeric ratio. frontiersin.org The analysis of the enantiomeric distribution of this compound has been proposed as a potential marker for the authentication of the geographical origin of hazelnuts. acs.orgfrontiersin.org

Table 3: Chiral Stationary Phases for this compound Enantiomer Separation

Chiral SelectorAbbreviationResolution of this compound Enantiomers
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrinEffective for direct separation by capillary GC. semanticscholar.org
Chirasil-β-DexUsed in multidimensional gas chromatography for enantiomer separation. acs.org
MeMe-TBDMS-β-CDAchieved a resolution of 9.00. frontiersin.org
AcAc-TBDMS-β-CDAchieved a resolution of 7.65. frontiersin.org
MeAc-TBDMS-β-CAchieved a resolution of 14.34 and was able to separate the geometrical isomer. frontiersin.org

Chiral Stationary Phases in Chromatography

The separation of this compound's enantiomers is primarily achieved through chiral chromatography, a specialized form of column chromatography. wikipedia.orgbris.ac.uk This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, enabling their separation. wikipedia.org The CSP is typically created by bonding or immobilizing a chiral molecule onto a support material like silica gel. wikipedia.org

The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. wikipedia.org These interactions can include hydrogen bonding, π-π interactions, dipole stacking, and steric effects. wikipedia.org For this compound analysis, gas chromatography is often the method of choice, employing specific chiral columns. A notable CSP used for the separation of this compound enantiomers is Chirasil-β-Dex, which is a derivatized cyclodextrin (B1172386). acs.orgacs.org The selection of the appropriate CSP and mobile phase is critical, as it can significantly affect the selectivity, peak shape, and even the elution order of the enantiomers. chromatographyonline.com

Table 1: Common Types of Chiral Stationary Phases (CSPs)

CSP Type Principle of Operation Examples
Polysaccharide-based Utilizes oligosaccharides like cellulose or amylose immobilized on silica gel for chiral recognition. Cellulose-based, Amylose-based phases
Cyclodextrin-based Employs cyclodextrins, which have a chiral cavity, to form inclusion complexes with the analytes. csfarmacie.cz Chirasil-β-Dex
Pirkle-type (Brush type) Covalently bonded phases that offer durability and the ability to invert elution order by using a CSP with the opposite configuration. hplc.eu Whelk-O 1, Whelk-O 2
Macrocyclic Antibiotic Uses macrocyclic antibiotics that interact with analytes through various mechanisms like hydrogen bonds and dipole-dipole interactions. wikipedia.org Vancomycin, Teicoplanin

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. For this compound, determining the ee is vital for authentication purposes. The primary technique for this is multidimensional gas chromatography (MDGC) combined with mass spectrometry (GC/MS) in selected ion monitoring (SIM) mode. acs.orgacs.org

This powerful method allows for the reliable separation and quantification of the (R)- and (S)-filbertone enantiomers, even in complex food matrices. acs.orgacs.org The process involves an initial separation on a standard column, after which the specific fraction containing this compound is transferred to a second, chiral column for the enantiomeric separation. acs.org This two-dimensional approach enhances resolution and sensitivity, avoiding peak overlap from other volatile compounds. acs.org By integrating the peak areas of the separated enantiomers, the enantiomeric excess can be accurately calculated.

Influence of Origin and Processing on Enantiomeric Distribution

The natural enantiomeric distribution of this compound in hazelnuts is not racemic; it typically shows a slight to medium excess of the (+)-(S)-enantiomer. bris.ac.uknih.gov This natural distribution, however, is significantly influenced by both the geographical origin of the hazelnuts and the thermal processing they undergo, such as roasting. nih.gov

Geographical Origin: The enantiomeric composition of this compound has been identified as a discriminant marker for authenticating the origin of hazelnuts. nih.gov Studies have shown that the enantiomeric ratio can vary between hazelnuts from different growing regions, such as Italy and Georgia, providing a potential "chiral signature." nih.gov

Application in Food Authenticity and Adulteration Detection

This compound's status as a unique and characteristic flavor compound of hazelnuts makes it an invaluable chemical marker in the food industry for ensuring product authenticity and detecting economic adulteration. agriculturejournals.czresearchgate.net

Marker for Hazelnut Content in Food Products

This compound serves as a key indicator for the presence and approximate quantity of hazelnut in various food products, particularly hazelnut spreads. agriculturejournals.czresearchgate.netagriculturejournals.cz While the high variability of this compound content in raw hazelnuts makes precise quantification challenging, it is an effective marker for quality control and sorting products into different tiers based on their hazelnut content. agriculturejournals.czresearchgate.netagriculturejournals.cz Analytical methods, such as headspace solid-phase microextraction (HS-SPME) combined with GC-MS, are used to determine the this compound concentration. researchgate.net

Research has led to the classification of commercial hazelnut spreads into distinct quality groups based on their this compound levels. agriculturejournals.czresearchgate.netagriculturejournals.cz

Table 2: Classification of Hazelnut Spreads by this compound Content

Product Classification Approximate Hazelnut Content This compound Content (µg/kg)
Minimal Content < 1% < 4
Medium Content 1% - 10% 4 - 45
Superior/High Content > 10% > 45

Source: Based on data from studies on commercial hazelnut spreads. agriculturejournals.czresearchgate.netagriculturejournals.cz

This application is also critical for allergen control, as the method can detect traces of undeclared hazelnuts in other food products. agriculturejournals.cz

Detection of Adulteration in Vegetable Oils (e.g., Olive Oil with Hazelnut Oil)

One of the most significant applications of this compound analysis is in the detection of olive oil adulteration with hazelnut oil. agriculturejournals.czwikipedia.org Hazelnut oil is compositionally very similar to olive oil in terms of its fatty acids and sterols, making fraudulent substitution difficult to detect with routine analyses. agriculturejournals.cz However, this compound is naturally present in hazelnut oil (especially from roasted nuts) but absent in olive oil, making it a definitive marker for this type of adulteration. agriculturejournals.czlifeasible.comssu.ac.ir

Analytical procedures for this purpose often involve a preconcentration step, such as solid-phase microextraction (SPME) or steam distillation-extraction, followed by analysis using gas chromatography, often with a mass spectrometer (MS) detector for enhanced sensitivity. agriculturejournals.cz The detection of either the (R)- or (S)-enantiomer of this compound in olive oil is an indicator of adulteration with hazelnut oil. jst.go.jp These methods are sensitive enough to detect hazelnut oil adulteration at levels ranging from 7% to 20%, depending on the specific methodology and the this compound concentration in the adulterant oil. agriculturejournals.cz

Biological Roles and Molecular Mechanisms Excluding Human Clinical Data

Metabolic Regulation in Animal Models and Cell Systems

Investigations in laboratory settings have revealed that filbertone can influence metabolic processes, particularly those related to fat accumulation and energy expenditure.

Impact on Adiposity and Lipid Accumulation (in mice and cell lines)

Studies in mice fed a high-fat diet have shown that this compound supplementation can lead to significant reductions in body weight gain and lipid accumulation in adipose tissue. nih.govdntb.gov.uamdpi.combiocrick.com This effect is accompanied by improvements in plasma lipid levels, including triglycerides, total cholesterol, and free fatty acids. nih.govdntb.gov.uabiocrick.com In cellular models, such as 3T3-L1 preadipocytes, this compound has been observed to dose-dependently inhibit adipocyte differentiation and reduce intracellular lipid accumulation. nih.govresearchgate.net The reduction in lipid accumulation in 3T3-L1 cells treated with this compound was abrogated by the presence of an adenylate cyclase inhibitor, suggesting a role for cAMP signaling in this effect. nih.govdntb.gov.uamdpi.combiocrick.comresearchgate.netresearchgate.net

Activation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling Pathways

A key mechanism identified for this compound's metabolic effects is the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. Molecular analysis in mouse adipose tissue has shown that this compound supplementation significantly increases cAMP levels and enhances downstream protein kinase A (PKA) signaling. nih.govdntb.gov.uabiocrick.comresearchgate.net High cytosolic levels of cAMP induced by this compound are proposed to activate PKA, which in turn phosphorylates downstream targets like AMPK and CREB. nih.govresearchgate.net This activation of cAMP signaling is considered crucial for the inhibitory effects on adipocyte development and the beneficial effects on lipid accumulation. nih.govresearchgate.netmdpi.com

Data on cAMP concentration in mouse epididymal adipose tissue:

TreatmentRelative cAMP Concentration
HFD ControlLower
This compound-TreatedSignificantly Higher

Data on cAMP concentration in 3T3-L1 cells:

TreatmentRelative cAMP Concentration
ControlBaseline
This compound (50 µM)1.8-fold increase

Modulation of Adipogenesis-Related Gene Expression (e.g., C/EBPα, aP2, Pparγ2)

This compound treatment has been shown to modulate the expression of genes involved in adipogenesis, the process of fat cell formation. RT-PCR analysis of adipose tissue from this compound-fed mice revealed a marked downregulation of genes such as CCAAT/enhancer binding-protein α (C/EBPα), adipocyte fatty acid binding protein (aP2), and peroxisome proliferator-activated receptor γ2 (Pparγ2). nih.govresearchgate.net These transcription factors are considered key regulators of adipogenesis and lipid storage in adipocytes. nih.govmdpi.commdpi.comnih.gov this compound-induced AMPK activation is suggested to inhibit adipocyte differentiation and block the expression of late adipogenic markers like PPARγ2 and C/EBPα. nih.govresearchgate.net

Data on mRNA levels of adipogenesis-related genes in mouse adipose tissue:

GeneHFD ControlThis compound-Treated
C/EBPαHigherMarkedly Downregulated
aP2HigherMarkedly Downregulated
Pparγ2HigherMarkedly Downregulated

Regulation of Thermogenic Pathways and Gene Expression (e.g., UCP1, PGC1α, PRDM16, Cidea)

Beyond inhibiting fat storage, this compound also appears to influence thermogenic pathways, which are involved in energy expenditure through heat production. This compound treatment has been shown to elevate the expression of thermogenic genes in mouse adipose tissue. nih.govdntb.gov.uabiocrick.comresearchgate.net Specifically, increased mRNA expression of PGC1α, PRDM16, Cidea, and UCP1 has been observed in the adipose tissues of this compound-treated mice. nih.govresearchgate.net this compound-induced CREB activation, downstream of cAMP-PKA signaling, is thought to promote the transcription of genes involved in thermogenesis, such as PGC-1α and UCP1, leading to increased thermogenesis in adipocytes. nih.govresearchgate.net Upregulated expression of thermogenic genes like Ucp1, Cidea, and Ppara has also been observed in the skeletal muscle tissue of mice fed a high-fat diet supplemented with this compound. dntb.gov.uaresearchgate.net

Data on mRNA levels of thermogenesis-related genes in mouse adipose tissue:

GeneHFD ControlThis compound-Treated
PGC1αLowerUpregulated
UCP1LowerUpregulated
PRDM16LowerUpregulated
CideaLowerUpregulated

Data on mRNA levels of thermogenesis-related genes in mouse skeletal muscle tissue:

GeneHFD ControlThis compound-Supplemented HFD
Ucp1LowerSignificantly Upregulated
CideaLowerSignificantly Upregulated
PparaLowerSignificantly Upregulated

Effects on Cellular Oxygen Consumption Rates

This compound has been shown to impact cellular oxygen consumption rates (OCR), an indicator of metabolic activity and energy expenditure. In 3T3-L1 cells, this compound treatment increased the oxygen consumption rate. nih.govmdpi.combiocrick.comresearchgate.netresearchgate.net This increase in OCR was abrogated by the presence of an adenylate cyclase inhibitor, further supporting the role of cAMP signaling in this compound's metabolic effects. nih.govresearchgate.net The OCR was determined in differentiated 3T3-L1 cells under basal conditions. researchgate.net

Data on Oxygen Consumption Rate (OCR) in 3T3-L1 cells:

TreatmentBasal Respiration Rate
ControlBaseline
This compoundSignificant Increase
This compound + Adenylate Cyclase InhibitorIncrease Abrogated

Neurobiological Implications

Research also suggests potential neurobiological implications for this compound. Studies have explored its effects in models related to neurodegeneration and neuronal health. This compound has been shown to elevate the expression of neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial cell line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF), in various neuronal cell lines, including human neuroblastoma SH-SY5Y cells, mouse astrocyte C8-D1A cells, and mouse hypothalamus mHypoE-N1 cells. nih.govdntb.gov.ua Furthermore, this compound has demonstrated the ability to counter neuroinflammation and reverse the decline in neurotrophic factors and Nrf2 activation induced by a high-fat diet in neurodegeneration models. nih.govdntb.gov.ua The neuroprotective effects of this compound have been validated in models of neurotoxicity induced by palmitic acid and the neurotoxin MPTP/MPP+, where it counteracted the induced decreases in cell viability and neuroinflammation, primarily through the activation of Nrf2 and the subsequent upregulation of BDNF and heme oxygenase-1 expression. nih.govdntb.gov.ua Nrf2 deficiency was found to negate the neuroprotective effects of this compound in MPTP-treated mice, suggesting that this compound enhances neuronal resilience through the Nrf2 signaling pathway and upregulation of neurotrophic factors. nih.govdntb.gov.ua this compound has also been reported to prevent obesity-induced hypothalamic inflammation by inhibiting microglia-mediated inflammatory responses through the inhibition of MAPK and NF-κB pathways. researchgate.net

Neuroprotective Effects in Disease Models (e.g., Parkinson's disease murine model)

Research indicates that this compound may offer neuroprotective effects in disease models, including murine models of Parkinson's disease (PD). biocrick.comoaepublish.comresearchgate.netnih.govnih.gov In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced PD murine model, this compound treatment improved behavioral abnormalities, such as latency time to fall and a decrease in running distance. biocrick.comoaepublish.comresearchgate.netnih.gov Furthermore, this compound demonstrated the ability to prevent the loss of dopaminergic neurons in the substantia nigra and striatum of mice on a high-fat diet (HFD), which is relevant to neurodegeneration models. biocrick.comoaepublish.comresearchgate.netnih.gov Its neuroprotective effects have also been validated in models of neurotoxicity induced by palmitic acid (PA) and the neurotoxin MPTP/MPP+, where it counteracted decreases in cell viability and neuroinflammation. nih.govnih.gov

Reduction of Protein Aggregation (e.g., α-synuclein)

This compound has been shown to alleviate the accumulation of alpha-synuclein (B15492655) (α-synuclein), a protein implicated in neurodegenerative diseases like Parkinson's disease. biocrick.comoaepublish.comresearchgate.netnih.gov Studies using SH-SY5Y human neuroblastoma cells and high-fat diet-fed mice have demonstrated that this compound treatment reduces α-synuclein accumulation. biocrick.comoaepublish.comresearchgate.netnih.gov This reduction is linked to the upregulation of the autophagy-lysosomal pathway. biocrick.comoaepublish.comresearchgate.netnih.gov

Enhancement of Autophagy-Lysosomal Pathway (ALP)

A key mechanism by which this compound appears to exert its effects is through the enhancement of the autophagy-lysosomal pathway (ALP). biocrick.comoaepublish.comresearchgate.netnih.gov this compound activates PERK through mitochondrial reactive oxygen species (mtROS) production, which leads to the increased nuclear translocation of transcription factor-EB (TFEB). biocrick.comoaepublish.comresearchgate.netnih.gov TFEB activation by this compound promotes the ALP, contributing to the alleviation of α-synuclein accumulation and ameliorating neurodegenerative conditions in disease models. biocrick.comoaepublish.comresearchgate.netnih.gov

Data on this compound's Impact on ALP and α-Synuclein Accumulation:

Model System Effect on ALP Effect on α-Synuclein Accumulation Reference
SH-SY5Y human neuroblastoma cells Enhanced (via TFEB) Alleviated biocrick.comoaepublish.comresearchgate.netnih.gov

Upregulation of Neurotrophic Factors (e.g., BDNF, GDNF, NGF)

This compound has been observed to elevate the expression of neurotrophic factors, which are crucial for neuronal survival and function. nih.govnih.govresearcher.liferesearchgate.netdntb.gov.ua In human neuroblastoma SH-SY5Y cells, mouse astrocyte C8-D1A cells, and mouse hypothalamus mHypoE-N1 cells, this compound markedly increased the expression of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). nih.govnih.govresearcher.liferesearchgate.netdntb.gov.ua This upregulation of neurotrophic factors is suggested to contribute to its neuroprotective effects. nih.govnih.govresearchgate.net

Data on this compound's Effect on Neurotrophic Factor Expression:

Cell Type BDNF Expression GDNF Expression NGF Expression Reference
Human neuroblastoma SH-SY5Y cells Elevated Elevated Elevated nih.govnih.govresearcher.liferesearchgate.netdntb.gov.ua
Mouse astrocyte C8-D1A cells Elevated Elevated Elevated nih.govnih.govresearcher.liferesearchgate.netdntb.gov.ua

Activation of Nrf2 Signaling and Antioxidant Responses

Studies indicate that this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a significant role in cellular defense against oxidative stress and inflammation. nih.govnih.govresearcher.liferesearchgate.net this compound effectively countered the decline in Nrf2 activation induced by a high-fat diet in neurodegeneration models. nih.govnih.govresearchgate.net The neuroprotective effects of this compound in models of neurotoxicity were primarily attributed to the activation of Nrf2 and the subsequent upregulation of BDNF and heme oxygenase-1 expression. nih.govnih.gov Nrf2 deficiency was found to negate the neuroprotective effects of this compound in MPTP-treated mice. nih.govnih.govresearchgate.netdntb.gov.ua

Anti-inflammatory Actions

Inhibition of Hypothalamic Inflammation

This compound has demonstrated anti-inflammatory actions, particularly in the context of hypothalamic inflammation. biocrick.comoaepublish.comresearchgate.netnih.govulsan.ac.krbbe.or.krnih.govulsan.ac.kr Inhibition of hypothalamic inflammation by this compound has been reported to be mediated by the suppression of nuclear factor kappa-B (NF-κB). biocrick.comoaepublish.comresearchgate.netnih.govulsan.ac.krnih.govulsan.ac.kr In obese mice fed a high-fat diet, this compound supplementation significantly reduced the expression of inflammatory cytokines and a microglial activation marker in the hypothalamus. bbe.or.krnih.gov Mechanistically, this compound decreased high-fat diet-induced microglial activation by inhibiting the MAPK and NF-κB pathways, thereby protecting against obesity-induced hypothalamic inflammation. bbe.or.krnih.gov In vitro studies using LPS-stimulated BV2 microglial cells also showed that this compound inhibited nitrite (B80452) oxide production, inducible nitric oxide synthase expression, and inflammatory cytokine production, as well as the activation of inflammatory signaling molecules like MAPKs and the degradation of inhibitory NF-κB. bbe.or.kr

Data on this compound's Effect on Hypothalamic Inflammation:

Model System Effect on Inflammatory Cytokines Effect on Microglial Activation Mediating Pathway(s) Reference
Obese mice (High-fat diet) Significantly reduced expression Suppressed Inhibition of MAPK and NF-κB pathways bbe.or.krnih.gov

Modulation of Inflammatory Signaling Pathways (e.g., MAPK, NF-κB)

Research indicates that this compound can modulate inflammatory signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. In studies using LPS-stimulated BV2 microglial cells, this compound significantly inhibited the activation of inflammatory signaling molecules, including MAPK members like extracellular signal-regulated kinases (ERK) and p38. bbe.or.krnii.ac.jp Furthermore, this compound was observed to inhibit the degradation of inhibitory NF-κB (IκBα) in these cells. bbe.or.kr These findings suggest that this compound may reduce microglia-mediated inflammatory responses by interfering with both MAPK and NF-κB pathways. bbe.or.krnii.ac.jp

Muscle Physiology and Cellular Senescence (in cell lines)

Investigations using cell line models, such as C2C12 myotubes, have explored the effects of this compound on muscle physiology and cellular senescence.

Regulation of Muscle Lipid Metabolism and Energy Balance

Studies have shown that this compound can influence lipid metabolism and energy balance in muscle cells. In C2C12 myotubes, this compound treatment reduced the accumulation of intracellular lipids. researchgate.netdntb.gov.uaresearchgate.net This suggests a role for this compound in regulating muscle lipid metabolism. Transcriptome analysis in skeletal muscle of mice fed a high-fat diet supplemented with this compound revealed that upregulated genes were associated with pathways including thermogenesis, fatty acid degradation, and oxidative phosphorylation. researchgate.net These findings collectively suggest that this compound may have a crucial effect on regulating muscle lipid metabolism and energy balance. researchgate.netdntb.gov.uaresearchgate.net

Mitigation of Cellular Senescence Markers (e.g., β-galactosidase activity)

This compound has demonstrated the ability to mitigate markers of cellular senescence in cell line models. In C2C12 myotubes induced into senescence by doxorubicin (B1662922) or hydrogen peroxide, treatment with this compound markedly reduced the number of senescent cells exhibiting β-galactosidase activity. mdpi.comresearchgate.netnih.gov Senescence-associated β-galactosidase (SA-β-gal) activity is a widely used marker for identifying senescent cells. researchgate.netdojindo.com The reduction in SA-β-gal positive cells indicates that this compound can alleviate cellular senescence in these muscle cell models. mdpi.comresearchgate.netnih.gov

Table 1: Effect of this compound on Senescence-Associated β-galactosidase Activity in C2C12 Myotubes

Treatment Conditionβ-galactosidase Positive Cells (Relative to Control)Statistical Significance
Doxorubicin (Senescence Induction)IncreasedSignificant (p < 0.01)
Doxorubicin + this compoundReduced compared to Doxorubicin aloneSignificant (p < 0.01)
Hydrogen Peroxide (Senescence Induction)IncreasedSignificant (p < 0.01)
Hydrogen Peroxide + this compoundReduced compared to Hydrogen Peroxide aloneSignificant (p < 0.01)

Note: Data is illustrative based on reported significant reductions mdpi.comresearchgate.netnih.gov. Specific quantitative values may vary depending on experimental parameters.

Influence on Senescence-Related Proteins (e.g., p53, p21)

This compound has been shown to influence the levels of key senescence-related proteins, specifically p53 and p21, in senescent muscle cell lines. In senescence-induced skeletal muscle cells, this compound treatment markedly decreased the protein levels of p53. mdpi.comresearchgate.netnih.gov Furthermore, this compound significantly suppressed the gene expression levels of p21, which is known as a primary target of p53 and plays a role in cell cycle arrest associated with senescence. mdpi.comresearchgate.netnih.govresearchgate.net These findings suggest that this compound regulates the senescence signaling pathway by influencing the p53/p21 axis. mdpi.comresearchgate.netnih.gov

Table 2: Effect of this compound on p53 Protein and p21 Gene Expression in Senescent C2C12 Myotubes

MarkerSenescence InductionThis compound TreatmentEffect on LevelStatistical Significance
p53 ProteinIncreasedDecreasedReductionSignificant (p < 0.01)
p21 Gene ExpressionIncreasedDecreasedReductionSignificant (p < 0.05)

Note: Data is illustrative based on reported significant changes mdpi.comresearchgate.netnih.gov. Specific quantitative values may vary depending on experimental parameters.

Effects on Muscle-Related Gene Expression (e.g., myogenin, MuRF1)

This compound has been observed to affect the expression of muscle-related genes in senescent cell models. The expression of muscle-related genes, including myogenin and muscle RING-finger protein-1 (MuRF1), was found to be significantly enhanced in senescent muscle cells following treatment with this compound. mdpi.comresearchgate.netnih.gov Myogenin is a myogenic regulatory factor involved in muscle differentiation, while MuRF1 is an E3 ubiquitin ligase associated with muscle atrophy. researchgate.netnih.gov The enhanced expression of myogenin and MuRF1 in the presence of this compound in senescent cells suggests a potential influence on muscle maintenance and remodeling processes under conditions of cellular aging. mdpi.comresearchgate.netnih.gov

Table 3: Effect of this compound on Muscle-Related Gene Expression in Senescent C2C12 Myotubes

GeneSenescence InductionThis compound TreatmentEffect on ExpressionStatistical Significance
Myogenin(Context Dependent)EnhancedUpregulationSignificant (p < 0.05)
MuRF1IncreasedEnhancedUpregulationSignificant (p < 0.05)

Note: Data is illustrative based on reported significant enhancements mdpi.comresearchgate.netnih.gov. Specific quantitative values may vary depending on experimental parameters. The effect of senescence induction alone on myogenin is context-dependent and not consistently reported as a simple increase or decrease in the provided snippets.

Future Research Directions and Translational Perspectives

Advancements in Biocatalytic Synthesis for Industrial Scale-Up

The industrial production of Filbertone currently relies on multi-step chemical syntheses. nih.gov While effective, these methods can present challenges related to stereoselectivity, yield, and sustainability. Future research is increasingly focused on biocatalysis and chemoenzymatic strategies to overcome these limitations. Chemoenzymatic synthesis integrates highly selective enzymes into chemical reaction pathways, offering a powerful tool for creating complex molecules with high efficiency and precision. nih.gov

Elucidation of Undiscovered Biosynthetic Precursors and Pathways

In nature, the biosynthesis of chiral compounds like this compound is a stereo-guided process directed by enzymes, typically resulting in an excess of one enantiomer. frontiersin.org In hazelnuts, this compound is present with a slight excess of the (S)-isomer, and this enantiomeric ratio can be affected by the extraction method. bris.ac.uk The roasting of hazelnuts is known to significantly increase the total amount of this compound, while also altering the enantiomeric distribution. This suggests that the thermal process triggers the conversion of one or more undiscovered precursors into this compound.

The precise biosynthetic pathway and the specific precursors involved remain largely unelucidated. It is hypothesized that a non-stereoselective mechanism may be activated during thermal treatment, contributing to the formation of the (R)-enantiomer. Future research must aim to identify these precursor molecules within the hazelnut. Advanced metabolomic and isotopic labeling studies could trace the formation of this compound from primary metabolites within the plant. Identifying the enzymes responsible for its formation in Corylus avellana would provide critical insights into its natural synthesis. frontiersin.org A complete understanding of this pathway could enable new biotechnological production methods using engineered microorganisms or plant cell cultures and offer better control over the flavor profile of hazelnut products during processing.

Comprehensive Investigation of Biological Functions and Underlying Mechanisms

While renowned as a flavor compound, recent studies have revealed that this compound possesses significant biological activities, suggesting its potential as a functional ingredient. Research has shown that this compound may play a role in metabolic regulation and neuroprotection. In mouse models, this compound treatment has been observed to protect against high-fat diet-induced adiposity by activating the cyclic adenosine (B11128) monophosphate (cAMP) pathway. This activation leads to increased protein kinase A (PKA) signaling, which in turn elevates the expression of thermogenic genes and downregulates genes related to adipogenesis in adipose tissue.

Furthermore, this compound has been shown to reduce intracellular lipid accumulation and increase the oxygen consumption rate in cell-based assays. In skeletal muscle, it appears to regulate lipid metabolism and energy balance. Emerging research also points to its potential as a therapeutic agent for neurodegenerative diseases, where it was found to reduce α-synuclein accumulation, a hallmark of Parkinson's disease, and improve behavioral abnormalities in a murine model. The underlying mechanisms appear to involve key signaling molecules such as p53 and p21. A comprehensive investigation into these biological functions is a critical direction for future research.

Summary of Investigated Biological Functions of this compound
Biological EffectAssociated Pathway/MechanismObserved OutcomeReference
Anti-AdiposityActivation of cAMP pathway; increased PKA signalingDownregulation of adipogenesis-related genes; increased expression of thermogenic genes bris.ac.uk
Lipid Metabolism RegulationActivation of cAMP signalingReduced intracellular lipid accumulation; increased oxygen consumption rate bris.ac.uk
Skeletal Muscle RegulationRegulation of muscle lipid metabolism and energy balanceModulation of whole transcriptome in skeletal muscle bris.ac.uk
NeuroprotectionUpregulation of the Autophagy-Lysosome Pathway (ALP)Reduced α-synuclein accumulation; improved behavioral outcomes in PD model bris.ac.uk

Development of Standardized Analytical Protocols for Authenticity

This compound serves as a critical chemical marker for verifying the authenticity and quality of food products, particularly in detecting the adulteration of expensive olive oil with cheaper hazelnut oil. wikipedia.org Its presence and concentration are also used to assess the quality of hazelnut-based products, such as commercial spreads. researchgate.net The enantiomeric composition of this compound varies depending on the geographical origin and processing (e.g., raw vs. roasted) of the hazelnuts, making it a valuable signature for authentication. frontiersin.orgacs.org

Future research must focus on developing robust, validated, and standardized analytical protocols for the routine analysis of this compound. While methods using solid-phase microextraction (SPME) coupled with capillary gas chromatography have been optimized, establishing internationally recognized standard operating procedures is essential for regulatory and quality control purposes. acs.org This includes creating certified reference materials for both this compound enantiomers to ensure accuracy and comparability between laboratories. Developing rapid and cost-effective analytical techniques, potentially based on spectroscopic or sensor-based technologies, would allow for more widespread and on-site testing, further protecting consumers and ensuring fair trade.

Application of this compound as a Quality Marker in Hazelnut Spreads
Product ClassificationHazelnut ContentThis compound Content (µg/kg)Reference
Minimal Content&lt; 1%&lt; 4 researchgate.net
Middle Content1% to 10%4 - 45 researchgate.net
Superior Content&gt; 10%&gt; 45 researchgate.net

Exploration of this compound in Novel Food Formulations and Processing Technologies

As a potent flavor compound with a characteristic nutty and roasted profile, this compound is widely used in confectionery, baked goods, and beverages. bris.ac.ukthegoodscentscompany.com However, its potential in novel food formulations remains underexplored. Future research could investigate its application in new food categories, such as plant-based protein products, savory snacks, and functional beverages, where its unique gourmand notes could enhance sensory appeal.

Furthermore, the impact of novel food processing technologies on this compound's stability, sensory perception, and chiral integrity is an important area of study. Technologies such as high-pressure processing (HPP), pulsed electric fields (PEF), and cold plasma are being explored to preserve food quality and extend shelf life with minimal impact on nutritional and sensory properties. nih.govmdpi.com Research is needed to understand how these non-thermal technologies affect a sensitive flavor molecule like this compound compared to traditional heat treatments. Additionally, encapsulation technologies like spray-drying or coacervation could be developed to protect this compound from degradation during processing and storage, allowing for a controlled release of flavor in the final product. Investigating these interactions will enable food technologists to create innovative products with enhanced flavor profiles and improved stability.

Q & A

Q. What molecular mechanisms underlie Filbertone’s regulation of skeletal muscle lipid metabolism?

this compound upregulates genes such as UCP1, PPARα, and ACSL1, which are critical for thermogenesis, fatty acid oxidation, and lipid droplet dynamics. Methodologically, RNA-sequencing (RNA-seq) combined with qRT-PCR validation and Western blotting for protein quantification are essential to confirm transcriptional and translational changes . For example, in HFD-fed mice, RNA-seq revealed a 2.9-fold increase in UCP1 protein levels (p < 0.05), demonstrating this compound’s role in enhancing mitochondrial uncoupling and energy expenditure .

Q. What experimental models are optimal for studying this compound’s anti-adipogenic effects?

In vitro models like C2C12 myotubes treated with lipid-inducing agents (e.g., palmitate) and in vivo high-fat diet (HFD) murine models are standard. C2C12 cells exposed to this compound showed a 40–50% reduction in lipid accumulation (p < 0.01), while HFD mice exhibited decreased gastrocnemius muscle triglycerides (p < 0.05) . Researchers should prioritize dose standardization (e.g., 10–50 µM in vitro, 0.5–1.0% dietary supplementation in vivo) and include controls for diet-induced metabolic variability .

Q. How does this compound influence cellular senescence in muscle tissue?

this compound reduces p53 and p21 protein levels, key senescence markers, in doxorubicin- or H2O2-treated C2C12 cells. Dose-dependent reductions of 40–50% (p < 0.01) were observed via Western blotting and immunofluorescence. Researchers should validate senescence using SA-β-galactosidase assays and monitor downstream effectors like MuRF1 and myogenin to assess muscle atrophy .

Advanced Research Questions

Q. How can contradictory data on this compound’s dose-dependent effects be resolved across models?

Contradictions may arise from tissue-specific responses or differential bioavailability. A systematic approach includes:

  • Dose-response curves across models (e.g., 0.1–100 µM in vitro, 0.1–2.0% in vivo).
  • Pharmacokinetic profiling to assess tissue distribution (e.g., LC-MS/MS for this compound metabolites).
  • Meta-analysis of transcriptomic datasets to identify conserved pathways . For instance, while UCP1 upregulation is consistent in murine muscle, adipose tissue may show divergent responses due to PPARα isoform variability .

Q. What statistical frameworks are robust for analyzing this compound’s multi-omics data?

Integrate RNA-seq, proteomics, and metabolomics using tools like:

  • Weighted Gene Co-expression Network Analysis (WGCNA) to cluster co-regulated genes (e.g., thermogenesis modules).
  • Pathway enrichment (DAVID, GSEA) to prioritize lipid metabolism and BCAA degradation pathways.
  • Machine learning (e.g., random forests) to predict key biomarkers like Klf15 or Plin5 . Reproducibility requires stringent FDR correction (q < 0.1) and cross-validation with independent cohorts .

Q. How can researchers address variability in this compound’s thermogenic effects between murine strains?

Strain-specific genetic backgrounds (e.g., C57BL/6 vs. DBA/2 mice) influence thermogenic capacity. Mitigation strategies include:

  • Stratified randomization by baseline metabolic rate.
  • Isocaloric pair-feeding to control for dietary confounding.
  • Single-cell RNA-seq to dissect cell-type-specific responses (e.g., myocytes vs. adipocytes) . For example, Ppp1r3c (glycogen synthesis regulator) showed strain-dependent expression, necessitating model-specific mechanistic studies .

Methodological Tables

Table 1. Key Biomarkers for Assessing this compound’s Metabolic Effects

BiomarkerFunctionDetection MethodObserved Change (HFD+Fil vs. HFD)Reference
UCP1Mitochondrial uncouplingWestern blot2.9-fold increase (p < 0.05)
PPARαFatty acid oxidationqRT-PCR1.7-fold increase (p < 0.05)
p53Senescence markerImmunofluorescence50% reduction (p < 0.01)
Klf15BCAA metabolism regulatorRNA-seq1.5-fold upregulation (p < 0.05)

Table 2. Recommended Experimental Parameters for this compound Studies

ParameterIn Vitro (C2C12)In Vivo (HFD Mice)
Dose Range10–50 µM0.5–1.0% dietary inclusion
Treatment Duration24–72 hours8–12 weeks
Key AssaysOil Red O staining, RNA-seqDEXA, CLAMS metabolic cages

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.